Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate
Description
Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate is a heterocyclic organic compound featuring a 1,7-naphthyridine core substituted with an 8-oxo group and an ethyl acetate side chain. This compound belongs to the naphthyridine family, which is notable for its fused bicyclic structure containing nitrogen atoms. Such structural features make it a candidate for pharmaceutical and biochemical research, particularly in studies targeting enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(8-oxo-1,7-naphthyridin-7-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10(15)8-14-7-5-9-4-3-6-13-11(9)12(14)16/h3-7H,2,8H2,1H3 |
InChI Key |
ZIZMRPWGOSCWEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Starting Materials
A Smiles rearrangement has been successfully employed in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, as demonstrated by recent studies. For Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate, a similar strategy could involve:
-
Initial Chlorination : Starting with 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ), reaction with cyclic amines (e.g., pyrrolidine) yields 1-amino-3-chloro derivatives (2a,b ).
-
Thiol Substitution : Treatment of 2a,b with 2-mercaptoethanol produces 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines (3a,b ).
-
Smiles Rearrangement : Alkaline hydrolysis of 3a,b in ethanol induces a Smiles rearrangement, yielding 1-amino-3-oxo-2,7-naphthyridines (4a,b ) via thiirane elimination.
Table 1: Key Intermediates in Smiles Rearrangement
| Compound | Structure | Yield (%) | Key Spectral Data (IR, -NMR) |
|---|---|---|---|
| 2a | 1-Pyrrolidinyl-3-chloro | 87 | : 2210 cm |
| 3a | 3-[(2-Hydroxyethyl)thio] | 77 | : 3143 cm |
| 4a | 3-Oxo-2,7-naphthyridine | 79 | : 1638 cm |
Alkylation and Cyclization Methods
O-Alkylation with Ethyl Chloroacetate
The critical step for introducing the ethyl acetate moiety involves alkylation of the 3-oxo group in 4a,b :
Thieno-Naphthyridine Analogs
For comparative purposes, S-alkylation with ethyl 2-mercaptoacetate produces thieno[2,3-c]-2,7-naphthyridines (8a,b ), highlighting the versatility of this approach.
Alternative Synthetic Routes
Enamine Condensation
A one-pot condensation strategy, reported for benzo[b]naphthyridines, could be adapted:
Table 2: Substrate Scope for Enamine Route
| Entry | Amine Type | Yield (%) |
|---|---|---|
| 1 | Alkylamines | 80–94 |
| 2 | Aromatic amines | 85–92 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Breakdown of the ester bond to form the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Naphthyridine derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate has shown potential as an antibacterial agent against various pathogens. Research indicates that modifications in the naphthyridine structure can enhance its efficacy against resistant strains of bacteria .
-
Antiviral Properties :
- The compound has been investigated for its antiviral activity, particularly against viruses that affect the respiratory system. Studies suggest that it may inhibit viral replication through mechanisms involving enzyme inhibition and receptor modulation.
- Anticancer Potential :
Pharmacological Applications
-
Enzyme Inhibition :
- The compound interacts with specific enzymes involved in critical biological pathways. Its mechanism of action includes binding to and inhibiting key enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Chemical Synthesis
The synthesis of this compound typically involves multiple steps:
- Condensation Reactions : Starting materials are combined under controlled conditions to form intermediates.
- Cyclization : This step involves forming the naphthyridine ring structure.
- Esterification : The final step introduces the ethyl acetate moiety through esterification reactions.
These synthetic routes are optimized for yield and purity using various reagents and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS: 1207253-96-0) :
This compound shares the 1,7-naphthyridine backbone but lacks the 8-oxo group and instead features a partially saturated (tetrahydro) ring system. The absence of the ketone reduces polarity and may alter binding affinity in biological systems . - Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS: 1253888-80-0) :
Similar to the above, but with a methyl ester instead of ethyl. The shorter alkyl chain marginally decreases lipophilicity compared to the ethyl derivative . - Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS: 97055-45-3): Replaces the naphthyridine core with an isothiazolopyridine system.
Functional Group Variations
- Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate derivatives (): These compounds feature an imidazole ring instead of naphthyridine. The imidazole's aromaticity and nitrogen positioning favor coordination with metal ions or participation in π-π stacking, which are less pronounced in the naphthyridine-based compound .
Physicochemical Properties
| Property | This compound | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate | Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ (estimated) | C₁₂H₁₆N₂O₂ | C₁₂H₁₄N₂O₃S |
| Molecular Weight (g/mol) | ~250.26 | 236.27 | 266.32 |
| Key Functional Groups | 8-oxo, ethyl acetate | Tetrahydro, ethyl carboxylate | 3-oxoisothiazole, ethyl acetate |
| Polarity | High (due to 8-oxo) | Moderate (saturated core) | Moderate (S atom enhances dipole) |
| Solubility | Moderate in polar aprotic solvents | Higher in nonpolar solvents | Moderate, influenced by S-containing ring |
Note: Data extrapolated from structural analogs in and .
Enzyme Inhibition Potential
- Diguanylate Cyclase (DGC) Inhibitors :
Compounds like LP3134 () and sulfasalazine exhibit DGC inhibition via specific interactions with catalytic domains. This compound’s 8-oxo group may mimic nucleophilic attack sites, similar to GTP analogs (e.g., MANT-GTP), but its naphthyridine core could limit binding compared to purine-based inhibitors . - Imidazole Derivatives () : Imidazole-containing analogs show antibacterial and anti-inflammatory activity. The naphthyridine-based compound’s larger aromatic system may offer broader π-orbital interactions but reduced metabolic stability compared to imidazoles .
Biological Activity
Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate is a compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- CAS Number : 2244482-03-7
The compound features a naphthyridine ring system with an oxo group at position 8, which is critical for its biological activity. The presence of the ethyl acetate moiety enhances its solubility and bioavailability.
Studies have indicated that naphthyridine derivatives, including this compound, interact with various biological targets. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes related to cancer proliferation and microbial resistance.
- Molecular Docking Studies : Computational studies have shown favorable binding affinities to targets such as tubulin and various kinases, suggesting potential anticancer properties.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Naphthyridine derivatives are often explored for their antimicrobial effects. This compound has shown promise against certain bacterial strains, although specific data on its efficacy requires further investigation.
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 2-(6-methylpyridin-3-yl)acetate | Similar backbone | Antimicrobial | Methyl substitution affects potency |
| Ethyl 2-(4-aminoquinolin-3-yl)acetate | Contains a quinoline moiety | Anticancer | Different ring system influences activity |
| Ethyl 2-(1,8-naphthyridin-4(3H)-one)acetate | Naphthyridine derivative | Antiviral | Different position of oxo group changes activity |
The unique oxo group at position 8 in this compound distinguishes it from other derivatives and contributes to its distinct biological profile.
Case Studies and Research Findings
Recent studies have focused on establishing structure-activity relationships (SAR) for naphthyridine derivatives. One notable case involved the synthesis of various analogs and their evaluation for anti-proliferative activity against cancer cell lines. The findings suggested that modifications in the naphthyridine structure could significantly alter biological potency .
Moreover, molecular docking studies have revealed insights into how structural variations impact binding affinities to key targets involved in cancer progression and microbial resistance .
Q & A
Advanced Research Question
- Twinning analysis : Use SHELXL’s
TWINandBASFcommands to model twin domains . - Disorder handling : Apply
PARTandFREEinstructions to refine split positions, supported by electron density maps (e.g., Fo–Fc maps). - Validation tools : Check Rint (<5%) and CCDC deposition codes for reproducibility .
What strategies are used to evaluate structure-activity relationships (SAR) for biological applications of this compound?
Advanced Research Question
- In vitro assays : Cytotoxicity screening (e.g., MTT assay on MCF7 cells) with IC₅₀ calculations .
- Substituent modification : Introduce halogens (e.g., Cl, Br) or electron-withdrawing groups to enhance binding affinity.
- Computational docking : AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., dihydrofolate reductase) .
How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?
Advanced Research Question
- DFT studies : Calculate frontier molecular orbitals using B3LYP/6-31G(d) basis sets.
- Example: A HOMO-LUMO gap <4 eV suggests high reactivity toward electrophiles .
- NBO analysis : Identify charge transfer interactions between the naphthyridine ring and ester moiety .
What are the challenges in determining the puckering conformation of the 1,7-naphthyridine ring system?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
